3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the tropane alkaloid family, characterized by a nitrogen atom within its bicyclic structure. This compound is recognized for its significant biological activities and serves as a core structure in various pharmacologically active molecules. The presence of the bromine atom at the third position contributes to its reactivity and potential applications in medicinal chemistry.
The compound is classified under the IUPAC name 3-bromo-8-methyl-8-azabicyclo[3.2.1]octane, with the molecular formula and a molecular weight of approximately 204.107 g/mol. It is cataloged under the CAS Registry Number 2292-11-7, which facilitates its identification in chemical databases and literature .
The synthesis of 3-bromo-8-methyl-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes, often starting from readily available precursors that contain the necessary stereochemical information to form the bicyclic structure. Common methods include:
The synthesis may involve multiple steps, including protection-deprotection strategies for sensitive functional groups, as well as purification processes such as chromatography to isolate the desired product in high purity .
The molecular structure of 3-bromo-8-methyl-8-azabicyclo[3.2.1]octane features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The structural formula can be represented as follows:
Key structural characteristics include:
The InChI Key for this compound is ASXOSTZMQJKYRY-UHFFFAOYSA-N, which aids in its identification across various chemical databases .
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane can participate in several chemical reactions due to its functional groups:
These reactions can be influenced by various factors including solvent choice, temperature, and the presence of catalysts .
The mechanism of action for 3-bromo-8-methyl-8-azabicyclo[3.2.1]octane primarily involves its interaction with biological targets such as enzymes and receptors. One notable interaction is with acetylcholinesterase, where inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
This mechanism can result in various physiological effects, including modulation of neurotransmitter activity, which is crucial for understanding its potential therapeutic applications .
The physical properties of 3-bromo-8-methyl-8-azabicyclo[3.2.1]octane include:
Chemical properties include:
Relevant data regarding these properties can be found in chemical literature and databases .
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane has several applications in scientific research:
The compound's unique structure and reactivity profile make it a subject of interest across various fields including medicinal chemistry, pharmacology, and organic synthesis .
Intramolecular cyclization represents a foundational approach for constructing the 8-azabicyclo[3.2.1]octane scaffold, particularly enabling the installation of the bromine substituent at the C3 position. A pivotal strategy involves the nucleophilic displacement of a strategically positioned leaving group by a secondary amine within a cycloheptane precursor. This method was effectively demonstrated in the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid precursors, where a dibrominated intermediate underwent ring closure upon deprotection of the amine functionality. Heating the amino hydrochloride derivative in chloroform with potassium carbonate facilitated quantitative formation of the bicyclic system through intramolecular nucleophilic substitution, establishing the bridged azabicyclic architecture essential for further elaboration [5].
An alternative intramolecular approach leverages the ring closure of N-activated precursors. For instance, carbamate-protected cycloheptenyl derivatives undergo base-promoted cyclization upon deprotonation, where the nucleophilic amine attacks a proximal electrophilic center (e.g., an alkyl halide or epoxide). This method proves particularly valuable for establishing the stereochemical integrity at the bridgehead and C3 positions, critical for the subsequent introduction of the bromomethyl group. The stereochemical outcome (exo vs endo) is often controlled by the geometry of the starting material and the nature of the activating group on nitrogen [8].
Table 1: Intramolecular Cyclization Approaches to the 8-Azabicyclo[3.2.1]octane Core
Starting Material | Cyclization Conditions | Key Product | Yield | Stereochemistry |
---|---|---|---|---|
Dibrominated Cycloheptane | K₂CO₃, CHCl₃, reflux | 3-Bromo-8-protected-8-azabicyclo[3.2.1]octane | Quantitative | Defined by precursor |
Carbamate Cycloheptenyl | Base (e.g., NaH), polar aprotic solvent | 8-Protected-azabicyclo[3.2.1]octan-3-one | 55-65% | Mixture controlled |
Epoxy Amine | Acid or base catalysis | 3-Hydroxy-8-azabicyclo[3.2.1]octane | 70-90% | Stereospecific |
The Tsuji-Trost allylation reaction, mediated by palladium complexes, offers a powerful tool for functionalizing the bridgehead and adjacent positions of the 8-azabicyclo[3.2.1]octane framework. This methodology is adept at introducing carbon-based substituents proximal to the nitrogen atom, enabling diversification of the bicyclic core. A significant application involves the use of allyl acetates or carbonates derived from tropinone or related intermediates. Under palladium(0) catalysis (e.g., Pd(PPh₃)₄), these substrates undergo nucleophilic attack by stabilized anions (such as malonates or amine nucleophiles), resulting in the formation of C-C or C-N bonds at the allylic position. The reaction typically proceeds with high regioselectivity and inversion of configuration, crucial for establishing stereogenic centers near the bridgehead [8].
This strategy proves particularly valuable for installing protected amine or ester functionalities suitable for further transformation into the 3-bromo-8-methyl derivative. For example, allylic substitution on an 8-azabicyclo[3.2.1]octene derivative using a nitrogen nucleophile, followed by hydrogenation and functional group manipulation, can provide precursors for regioselective bromination at C3. The mild conditions and functional group tolerance of the Tsuji-Trost reaction make it compatible with other sensitive groups often present in complex synthetic routes towards pharmaceutically relevant tropane alkaloids [5] [8].
Rearrangement reactions provide elegant and atom-economical routes to access complex 8-azabicyclo[3.2.1]octane skeletons with defined stereochemistry. The Aza-Cope-Mannich rearrangement stands out as a key method for constructing the bicyclic system and establishing multiple stereocenters in a single transformation. This sequence is initiated by generating an iminium ion (A) from an appropriately substituted linear precursor containing an amine and an aldehyde/ketone. The iminium ion undergoes a concerted [3,3]-sigmatropic shift (Aza-Cope step) to form a new enol intermediate (B), which is then poised for an intramolecular Mannich reaction. Cyclization via nucleophilic attack of the enol onto the iminium ion delivers the tricyclic or bicyclic product (e.g., 34a-c) with precise stereocontrol, dictated by the chair-like transition state of the [3,3]-shift. This methodology has been pivotal in the total synthesis of Strychnos alkaloids like (±)-dehydrotubifoline (35) and (±)-akuammicine (36), showcasing its capability to forge the core structure with the required functionality for subsequent introduction of bromine at C3 [8].
The Beckmann rearrangement offers an alternative pathway, primarily for accessing 2-azabicyclo[3.2.1]octan-3-ones, which serve as direct precursors to the 8-methyl-8-azabicyclo[3.2.1]octane system via reduction and functional group interchange. Oximes derived from fused bicyclic ketones undergo acid-catalyzed rearrangement, resulting in ring expansion and migration of the alkyl group anti to the leaving hydroxyl moiety. The resulting lactams can be reduced (e.g., with LiAlH₄) to the corresponding amines, unmasking the bridgehead nitrogen for N-methylation, ultimately yielding the 8-methyl-8-azabicyclo[3.2.1]octane scaffold [8].
Achieving precise stereocontrol at the C3 position of the 8-azabicyclo[3.2.1]octane system during bromination is paramount, as the spatial orientation (exo or endo relative to the bridgehead nitrogen) significantly influences the molecule's reactivity and biological interactions. Bromination of the parent 8-methyl-8-azabicyclo[3.2.1]octane or unsaturated derivatives like 8-methyl-8-azabicyclo[3.2.1]oct-2-ene relies heavily on the reaction mechanism and solvent environment. Electrophilic addition (e.g., using Br₂ or PhMe₃N⁺Br₃⁻) to the double bond typically proceeds via anti addition, yielding dibromides where one bromine atom occupies the desired exo or endo configuration relative to the nitrogen bridge. Subsequent regioselective dehydrohalogenation or debromination is then employed to isolate the monobrominated product with the required stereochemistry. For the saturated system, free radical bromination (e.g., NBS, light) often favors the thermodynamically more stable exo-3-bromo isomer due to reduced steric hindrance compared to the endo approach. The exo-3-bromo-8-methyl-8-azabicyclo[3.2.1]octane (CAS 2292-11-7) and its endo counterpart (CAS 27809-79-6) are well-documented isomers, their structures confirmed by X-ray crystallography and distinct NMR profiles [3] [4] [7].
N-Methylation to establish the quaternary ammonium center at the bridgehead nitrogen (N8) is typically accomplished with high efficiency using methyl iodide or dimethyl sulfate. The reaction commonly employs the corresponding nor-derivative (8-azabicyclo[3.2.1]octane) dissolved in a polar aprotic solvent (e.g., DMF, acetonitrile) or a halogenated solvent (e.g., dichloromethane). To ensure complete quaternization and facilitate isolation, the reaction is often driven by an excess of the alkylating agent or conducted in the presence of a base like potassium carbonate to neutralize the generated acid. Isolation frequently involves precipitation of the crystalline ammonium salt. Alternative methods utilize reductive amination techniques with formaldehyde and a reducing agent like sodium cyanoborohydride, although direct alkylation remains predominant for introducing the methyl group specifically at N8 [9] [10].
Table 2: Stereochemistry and Conditions for Key Bromination and Methylation Reactions
Reaction | Substrate | Reagents/Conditions | Major Product Stereochemistry | CAS Number |
---|---|---|---|---|
Electrophilic Bromination | 8-Methyl-8-azabicyclo[3.2.1]oct-2-ene | PhMe₃N⁺Br₃⁻, CH₂Cl₂, 0°C to rt | 3(exo),6-dibromo derivative | Intermediate |
Debromination | 3,6-Dibromo-8-methyl-8-azabicyclo[3.2.1]octane | KOH, EtOH, heat | exo-3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane | 2292-11-7 |
Free Radical Bromination | 8-Methyl-8-azabicyclo[3.2.1]octane | N-Bromosuccinimide (NBS), CCl₄, hv, reflux | Predominantly exo-3-Bromo | 2292-11-7 |
N-Methylation | 8-Azabicyclo[3.2.1]octane (nor-tropane) | CH₃I, K₂CO₃, CH₃CN or CH₂Cl₂, reflux | 8-Methyl-8-azoniabicyclo[3.2.1]octane iodide | Salt (Various) |
N-Methylation (Salt Formation) | exo-3-Bromo-8-azabicyclo[3.2.1]octane | CH₃I, solvent, heat; Anion exchange | exo-3-Bromo-8-methyl-8-azoniabicyclo[3.2.1]octane salt | Salt (Various) |
Ring-closing metathesis (RCM), utilizing well-defined ruthenium carbene catalysts (e.g., Grubbs 1st or 2nd generation catalysts), has emerged as a powerful strategy for constructing the unsaturated core of 8-azabicyclo[3.2.1]octane derivatives. This approach is particularly valuable for generating precursors that can be subsequently functionalized at C3. A key application involves symmetric bis-homoallylic precursors, such as compounds derived from the bis-allylation of glycine equivalents. For instance, ethyl isocyanoacetate undergoes double alkylation with 4-bromo-1-butene under basic conditions (NaH, Et₂O/DMSO) to afford the bis-allylated intermediate 1. After hydrolysis of the sensitive isonitrile group and protection of the resulting amine (e.g., as the Boc carbamate, yielding 2), RCM is performed. Treatment of the diene 2 with a Grubbs catalyst (typically Grubbs II, ~5-10 mol%) in anhydrous toluene under reflux leads to the formation of the cycloheptene ring fused to the protected amine, generating 3 in high yield. This cycloheptene derivative 3 embodies the core carbon skeleton of the 8-azabicyclo[3.2.1]octane system and serves as the direct precursor for introducing the C3 substituent [5].
The success of RCM in this context hinges on the conformational flexibility of the bis-homoallylic chain and the reactivity of the ruthenium catalyst with terminal alkenes. The resulting exocyclic double bond in 3 is ideally positioned for functionalization. Subsequent transformations, such as stereoselective dibromination (using reagents like PhMe₃N⁺Br₃⁻) to give 4, followed by deprotection and intramolecular nucleophilic substitution, efficiently build the pyrrolidine ring, finalizing the bicyclic structure and setting the stage for introducing the specific bromine atom at C3 via dehydrohalogenation or other methods. The RCM route offers significant advantages in terms of convergence, functional group tolerance (after appropriate protection), and the ability to access unsaturated intermediates crucial for diverse functionalization strategies targeting the C3 position of the final 3-bromo-8-methyl-8-azabicyclo[3.2.1]octane [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7